molecular formula C15H10INO2 B4577283 5-iodo-N-(naphthalen-1-yl)furan-2-carboxamide

5-iodo-N-(naphthalen-1-yl)furan-2-carboxamide

Cat. No.: B4577283
M. Wt: 363.15 g/mol
InChI Key: SVQJRKIKDBCTRT-UHFFFAOYSA-N
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Description

5-iodo-N-(naphthalen-1-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a furan ring substituted with an iodine atom at the 5-position and a naphthalen-1-yl group attached to the carboxamide moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-N-(naphthalen-1-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Iodination: The furan ring is then iodinated at the 5-position using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) under mild conditions.

    Amidation: The iodinated furan is then reacted with naphthalen-1-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-iodo-N-(naphthalen-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation and Reduction: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid or reduced to form tetrahydrofuran derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and ligands such as triphenylphosphine in the presence of a base like potassium carbonate.

Major Products

    Substitution: Formation of substituted furan derivatives.

    Oxidation: Formation of furan-2,5-dicarboxylic acid.

    Reduction: Formation of tetrahydrofuran derivatives.

    Coupling: Formation of biaryl or alkyne-linked furan derivatives.

Mechanism of Action

The mechanism of action of 5-iodo-N-(naphthalen-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(naphthalen-1-yl)furan-2-carboxamide: Similar structure but with a bromine atom instead of iodine.

    5-chloro-N-(naphthalen-1-yl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of iodine.

    5-fluoro-N-(naphthalen-1-yl)furan-2-carboxamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

5-iodo-N-(naphthalen-1-yl)furan-2-carboxamide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The larger size and higher polarizability of iodine compared to other halogens can result in different binding interactions with molecular targets, potentially leading to enhanced biological activity.

Properties

IUPAC Name

5-iodo-N-naphthalen-1-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO2/c16-14-9-8-13(19-14)15(18)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQJRKIKDBCTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(O3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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